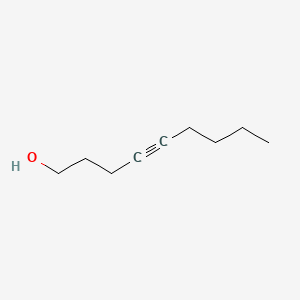
5,7-Dihydro-4H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dihydro-4H-purin-6-amine is a heterocyclic compound that belongs to the purine family. Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA. This compound is of significant interest due to its potential biological activities and its role in various biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydro-4H-purin-6-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyanoacetamides with suitable amines can lead to the formation of purine derivatives . Another method involves the use of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent-free reactions, fusion of aromatic amines with ethyl cyanoacetate, and other efficient synthetic routes .
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Dihydro-4H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield purine oxides, while substitution reactions can produce various substituted purine derivatives .
Applications De Recherche Scientifique
5,7-Dihydro-4H-purin-6-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5,7-Dihydro-4H-purin-6-amine involves its interaction with various molecular targets and pathways. It can act as an agonist or antagonist at specific receptors, influencing biochemical processes such as enzyme activity and signal transduction . The compound’s effects are mediated through its binding to nucleic acids and proteins, altering their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dihydro-3H-purin-6-amine: Another purine derivative with similar structural features.
4,7-Dihydro-1H-purin-6-amine: A related compound with distinct chemical properties.
9-[(2-ethoxy-4-halo-5-methyl-2-oxido-2,5-dihydro-1,2-oxaphosphol-5-yl)methyl]-9H-purin-6-amine: A phosphonate analog of nucleotides.
Uniqueness
5,7-Dihydro-4H-purin-6-amine is unique due to its specific chemical structure, which allows it to participate in a variety of biochemical reactions and processes. Its versatility in synthetic chemistry and potential therapeutic applications make it a valuable compound for research and industrial use .
Propriétés
Formule moléculaire |
C5H7N5 |
|---|---|
Poids moléculaire |
137.14 g/mol |
Nom IUPAC |
5,7-dihydro-4H-purin-6-amine |
InChI |
InChI=1S/C5H7N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-3,5H,(H,7,9)(H2,6,8,10) |
Clé InChI |
ANCXJRQOLALVNI-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2C(N1)C(=NC=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Methylpyrrolo[1,2-a]pyrimidine](/img/structure/B11922922.png)




![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbonitrile](/img/structure/B11922958.png)
![7-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11922962.png)
![5-Fluoroimidazo[1,2-a]pyridin-3-amine](/img/structure/B11922973.png)




